molecular formula C9H18N2 B1493110 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine CAS No. 1522013-27-9

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine

Cat. No.: B1493110
CAS No.: 1522013-27-9
M. Wt: 154.25 g/mol
InChI Key: GZALHYMNSJORSY-UHFFFAOYSA-N
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Description

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is a chemical compound with the molecular formula C8H17N2 It is a derivative of cyclobutylamine and features a cyclobutyl group attached to an amine through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with formaldehyde under acidic conditions to form the imine intermediate, which is then reduced to the amine. Another approach is the reductive amination of cyclobutylamine with a suitable aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of cyclobutylcarboxylic acid derivatives.

  • Reduction: Reduction reactions can produce cyclobutylamine derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various alkylated cyclobutylamine derivatives.

Scientific Research Applications

1-[(Cyclobutylamino)methyl]cyclobutan-1-amine has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of biological processes.

  • Medicine: The compound has been investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.

  • Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclobutylamine

  • Cyclobutanamine

  • Aminocyclobutane

Properties

IUPAC Name

1-[(cyclobutylamino)methyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-9(5-2-6-9)7-11-8-3-1-4-8/h8,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZALHYMNSJORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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